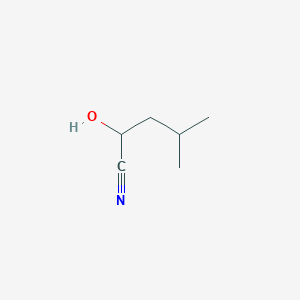

2-Hydroxy-4-methylpentanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-4-methylpentanenitrile is an organic compound with the molecular formula C6H11NO. It is a hydroxynitrile, which means it contains both a hydroxyl group (-OH) and a nitrile group (-CN). This compound is optically active and can be produced using specific enzymes like (S)-hydroxynitrile lyase from Manihot esculenta .

準備方法

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methylpentanenitrile can be synthesized through the addition of hydrogen cyanide to aldehydes or ketonesFor example, the addition of hydrogen cyanide to 4-methylpentan-2-one results in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of hydrogen cyanide and appropriate aldehydes or ketones under controlled conditions to ensure safety and maximize yield. The reaction is usually carried out in the presence of a base to facilitate the addition of the cyanide ion to the carbonyl compound .

化学反応の分析

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form a ketone. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions facilitate this conversion.

Example Reaction:

This compoundKMnO4,H+2-Oxo-4-methylpentanenitrile+H2O

Product:

-

2-Oxo-4-methylpentanenitrile (C₆H₉NO)

Reduction Reactions

The nitrile group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Example Reaction:

This compoundLiAlH42-Hydroxy-4-methylpentylamine

Product:

-

2-Hydroxy-4-methylpentylamine (C₆H₁₃NO)

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions. Thionyl chloride (SOCl₂) converts it to a chloride, enabling further functionalization.

Example Reaction:

This compoundSOCl22-Chloro-4-methylpentanenitrile+SO2+HCl

Product:

-

2-Chloro-4-methylpentanenitrile (C₆H₁₀ClN)

Hydrolysis Reactions

The nitrile group hydrolyzes to a carboxylic acid under acidic or alkaline conditions.

Example Reaction (Acidic):

This compoundH3O+,Δ2-Hydroxy-4-methylpentanoic acid

Product:

-

2-Hydroxy-4-methylpentanoic acid (C₆H₁₂O₃)

Comparative Reaction Pathways

| Reaction Type | Reagents/Conditions | Major Product | Functional Group Change |

|---|---|---|---|

| Oxidation | KMnO₄, H⁺ | 2-Oxo-4-methylpentanenitrile | -OH → -C=O |

| Reduction | LiAlH₄ | 2-Hydroxy-4-methylpentylamine | -CN → -NH₂ |

| Substitution | SOCl₂ | 2-Chloro-4-methylpentanenitrile | -OH → -Cl |

| Hydrolysis | H₃O⁺, Δ | 2-Hydroxy-4-methylpentanoic acid | -CN → -COOH |

Stereochemical Considerations

The (2R)-enantiomer (CID 12548645) exhibits chirality at the hydroxyl-bearing carbon, influencing reaction outcomes in asymmetric syntheses or enzyme-mediated processes .

Stability and Side Reactions

-

The nitrile group may undergo unintended polymerization under strongly acidic or basic conditions.

-

Steric hindrance from the 4-methyl group can slow nucleophilic attacks on the adjacent carbon.

科学的研究の応用

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its optically active nature allows for specific stereochemical studies.

Biology

- Enzyme-Catalyzed Reactions : The compound's ability to participate in enzyme-catalyzed reactions makes it valuable for studying biochemical pathways and stereochemistry. It can act as a substrate or inhibitor for specific enzymes, providing insights into metabolic processes .

Medicine

- Pharmaceutical Development : 2-Hydroxy-4-methylpentanenitrile is utilized in developing new medicinal compounds, particularly those that exploit its functional groups for therapeutic effects. Its potential as a precursor in synthesizing drugs targeting specific biological pathways is significant.

Industrial Applications

- Building Block for Chemicals : In industrial settings, this compound is used as a building block for synthesizing fine chemicals and agrochemicals. Its versatility allows it to be incorporated into various chemical processes.

Case Studies and Research Findings

- Pharmaceutical Research : Studies have shown that compounds similar to this compound can inhibit specific enzymes involved in metabolic pathways, thereby influencing drug design strategies aimed at targeting diseases such as cancer and diabetes .

- Biochemical Pathway Studies : Research utilizing this compound has illustrated its role in modulating neurotransmitter levels, which may have implications for neurological disorder treatments. Its interaction with enzyme systems highlights its potential as a therapeutic agent .

- Industrial Chemical Synthesis : In industrial applications, the compound has been employed as a precursor for synthesizing agrochemicals that enhance crop yield while minimizing environmental impact. This underscores its importance in sustainable agricultural practices.

作用機序

The mechanism of action of 2-hydroxy-4-methylpentanenitrile involves its functional groups:

Hydroxyl Group: Participates in hydrogen bonding and can undergo oxidation or substitution reactions.

Nitrile Group: Acts as an electrophile and can be reduced to form amines or undergo nucleophilic addition reactions

類似化合物との比較

Similar Compounds

2-Hydroxy-2-methylpentanenitrile: Similar structure but with a different position of the hydroxyl group.

2-Hydroxy-4-methylbutanenitrile: Similar structure but with a shorter carbon chain.

2-Hydroxy-4-methylhexanenitrile: Similar structure but with a longer carbon chain

Uniqueness

2-Hydroxy-4-methylpentanenitrile is unique due to its specific combination of functional groups and its optically active nature, which makes it particularly useful in stereochemical studies and enzyme-catalyzed reactions .

生物活性

2-Hydroxy-4-methylpentanenitrile (C6H11NO) is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

This compound is characterized by the following chemical properties:

- Molecular Formula : C6H11NO

- Molecular Weight : 113.16 g/mol

- Structure : The compound features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a pentane backbone.

The biological activity of this compound is primarily associated with its interaction with various biochemical pathways. Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators, affecting metabolic processes, neurotransmitter levels, and cellular signaling pathways.

Pharmacological Studies

- Cholinesterase Inhibition :

- Neuroprotective Effects :

Toxicity Profile

The toxicity profile of this compound has not been extensively documented; however, caution is advised based on the behavior of structurally similar compounds. For instance, the inhibition of cholinesterase can lead to symptoms associated with poisoning, such as muscle spasms and respiratory distress .

Study 1: Cholinesterase Activity in Rodents

A study involving rodents demonstrated that administration of a related compound resulted in significant reductions in plasma cholinesterase activity at various dosages. This suggests that this compound could exhibit similar effects, warranting further investigation into its safety and efficacy .

Study 2: Neurotoxicity Assessment

In Drosophila models, exposure to related nitriles resulted in dopamine neuron degeneration. This raises concerns about the neurotoxic potential of this compound if it shares similar mechanisms of action .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-hydroxy-4-methylpentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2)3-6(8)4-7/h5-6,8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQDYBJHNGGTLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。